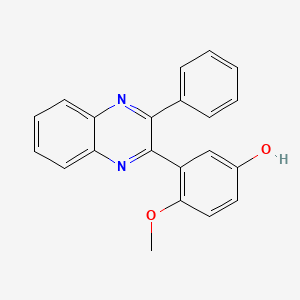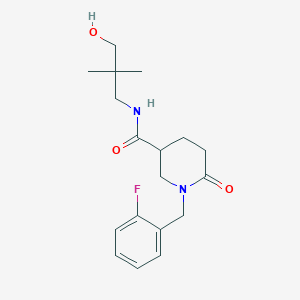![molecular formula C13H15ClN2O3S2 B6085149 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "CP-94,253" and is known for its ability to selectively block the function of certain receptors in the brain and nervous system. In
Mechanism of Action
CP-94,253 works by selectively blocking the function of certain receptors in the brain and nervous system. Specifically, it binds to the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor, preventing these receptors from functioning properly. This leads to a decrease in the activity of these receptors and a corresponding decrease in the downstream signaling pathways that they activate.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of certain neurotransmitters, including acetylcholine and glutamate, and to decrease the activity of certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Additionally, it has been shown to have neuroprotective effects in certain animal models of neurological disease.
Advantages and Limitations for Lab Experiments
CP-94,253 has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor, making it a useful tool for studying the function of these receptors in various physiological and pathological processes. Additionally, it has been shown to have neuroprotective effects, making it a potentially useful tool for studying the mechanisms of neuroprotection.
However, there are also some limitations to the use of CP-94,253 in lab experiments. It is a highly specific compound that only targets a small subset of receptors, which may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as dose, route of administration, and the specific animal model used.
Future Directions
There are several potential future directions for research on CP-94,253. One area of interest is the role of the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. CP-94,253 may be a useful tool for studying the function of these receptors in these disorders and for developing new treatments.
Another area of interest is the development of new compounds that target the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor. CP-94,253 may serve as a starting point for the development of new compounds that are more potent, selective, and effective in treating neurological and psychiatric disorders.
Conclusion:
In conclusion, CP-94,253 is a chemical compound that has been extensively studied for its potential applications in scientific research. It selectively blocks the function of certain receptors in the brain and nervous system, making it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes. While there are some limitations to its use, CP-94,253 has several advantages for use in lab experiments and has several potential future directions for research.
Synthesis Methods
The synthesis method for CP-94,253 involves several steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. This compound is then reacted with pyrrolidine to form 5-chloro-2-thienylpyrrolidine, which is subsequently reacted with sodium hydride and ethyl bromide to form 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole.
Scientific Research Applications
CP-94,253 has been extensively studied for its potential applications in scientific research. It has been shown to selectively block the function of certain receptors in the brain and nervous system, including the alpha-7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor. This makes it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S2/c1-2-9-8-11(19-15-9)10-4-3-7-16(10)21(17,18)13-6-5-12(14)20-13/h5-6,8,10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUXTOFPYXFALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl benzoate](/img/structure/B6085146.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)